molecular formula C9H12O2 B170059 (S)-1-(3-methoxyphenyl)ethanol CAS No. 129940-69-8

(S)-1-(3-methoxyphenyl)ethanol

Cat. No. B170059
M. Wt: 152.19 g/mol
InChI Key: ZUBPFBWAXNCEOG-ZETCQYMHSA-N
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Description

“(S)-1-(3-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H12O2 . It is a key precursor for the synthesis of Lusutrombopag, a medication used to treat low platelet count due to chronic liver disease .


Synthesis Analysis

The synthesis of “(S)-1-(3-methoxyphenyl)ethanol” can be achieved through the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a). This process involves the use of carbonyl reductases, which can convert 1a to (S)-1b . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .


Molecular Structure Analysis

The molecular structure of “(S)-1-(3-methoxyphenyl)ethanol” consists of a benzene ring with a methoxy group (OCH3) attached to the third carbon atom and an ethanol group attached to the first carbon atom .

Scientific Research Applications

Biofuel Production and Engine Performance

Bio-alcohols, including (S)-1-(3-methoxyphenyl)ethanol, have been explored for their potential as alternative fuels to reduce exhaust emissions from spark-ignition (SI) engines. Research indicates that ethanol-gasoline blends show benefits in terms of exhaust emissions, engine power, and torque output, particularly at low engine speeds. These blends demonstrate the potential of bio-alcohols to create significant changes in combustion systems, which in turn can affect engine performance and emissions (Yusuf & Inambao, 2018).

Hydrogen Production from Ethanol Reforming

The reforming of bio-ethanol, such as (S)-1-(3-methoxyphenyl)ethanol, presents a promising method for hydrogen production from renewable resources. Catalysts, particularly Rh and Ni, play a crucial role in this process, with certain supports like MgO and CeO2 enhancing the catalyst activity and stability. This research outlines the potential of ethanol reforming in generating hydrogen, which could be instrumental for future fuel cell applications (Ni, Leung, & Leung, 2007).

Environmental and Health Impacts

Studies on the environmental and health impacts of ethanol and its derivatives, including (S)-1-(3-methoxyphenyl)ethanol, highlight the complex interactions these substances have within biological systems. Ethanol's role as a reinforcer in non-human primates, for example, provides insights into its potential impacts on behavior and addiction mechanisms. Research in this area underscores the importance of understanding the biochemical pathways affected by ethanol to develop effective treatments and interventions (Meisch & Stewart, 1994).

Ethanol in Traditional Chinese Medicine

Ethanol precipitation is a crucial process in the purification of Chinese medicine concentrates, including those involving (S)-1-(3-methoxyphenyl)ethanol. This method's effectiveness in purifying bioactive components underscores the intersection between traditional practices and modern scientific research, offering pathways to enhance the quality control and efficacy of traditional Chinese medicines (Tai et al., 2020).

Safety And Hazards

The safety data sheet for “(S)-1-(3-methoxyphenyl)ethanol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, and using personal protective equipment .

Future Directions

The future directions for “(S)-1-(3-methoxyphenyl)ethanol” could involve exploring its potential applications in the synthesis of other pharmaceutical compounds. Its role as a key precursor in the synthesis of Lusutrombopag suggests that it could be used in the synthesis of other drugs .

properties

IUPAC Name

(1S)-1-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBPFBWAXNCEOG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-methoxyphenyl)ethanol

CAS RN

129940-69-8
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129940698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-(3-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK19T286L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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